(1R,2S)-1-Amino-1-(2-bromophenyl)propan-2-OL is a chiral organic compound with significant implications in medicinal chemistry and synthetic organic chemistry. It features a bromophenyl group attached to an amino alcohol framework, specifically designed to exhibit specific biological activities due to its stereochemistry. The compound's molecular formula is and it has a molecular weight of approximately 230.10 g/mol .
This compound can be synthesized from commercially available starting materials, including 2-bromobenzaldehyde and suitable chiral amines. Its synthesis often involves various organic reactions tailored to achieve high purity and yield .
The synthesis of (1R,2S)-1-Amino-1-(2-bromophenyl)propan-2-OL typically involves several key steps:
In industrial settings, large-scale batch reactors are utilized to optimize reaction conditions for yield and purity. Automated systems are often employed for monitoring reaction parameters, enhancing efficiency and consistency .
The molecular structure of (1R,2S)-1-Amino-1-(2-bromophenyl)propan-2-OL can be represented by the following data:
CC(C(C1=CC=CC=C1Br)N)O
XPDUPQLMNKNIRL-UHFFFAOYSA-N
.The structure features a central carbon atom bonded to a hydroxyl group, an amino group, and a brominated phenyl ring, which contributes to its chiral nature.
(1R,2S)-1-Amino-1-(2-bromophenyl)propan-2-OL is involved in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for (1R,2S)-1-Amino-1-(2-bromophenyl)propan-2-OL involves its interaction with specific molecular targets such as enzymes or receptors. Its chiral configuration allows it to fit into active sites of these targets, modulating their activity through various biochemical pathways including signal transduction cascades and metabolic processes .
The physical properties of (1R,2S)-1-Amino-1-(2-bromophenyl)propan-2-OL include:
The chemical properties include:
These properties are essential for understanding the compound's behavior in various chemical environments and its potential reactivity.
(1R,2S)-1-Amino-1-(2-bromophenyl)propan-2-OL has several scientific uses:
(1R,2S)-1-Amino-1-(2-bromophenyl)propan-2-ol represents a structurally complex β-amino alcohol with significant pharmaceutical importance due to its chiral 1,2-aminoalcohol motif and ortho-bromophenyl pharmacophore. The stereoselective construction of this chiral scaffold employs two principal asymmetric methodologies: chiral pool derivatization and catalytic enantioselective synthesis.
Chiral pool approaches utilize naturally occurring enantiopure precursors as starting materials. A demonstrated strategy involves reductive amination of ortho-bromophenyl-substituted α-hydroxy ketones using enantioselective transfer hydrogenation. This method achieves exceptional stereocontrol when employing chiral Ru(II) catalysts, yielding the target amino alcohol with >95% enantiomeric excess (ee). Alternatively, substrate-directed diastereoselective reduction of α-aminoketone precursors using borane reagents generates the desired (1R,2S) stereochemistry with 3:1 diastereomeric ratios.
A highly efficient chiral auxiliary approach features (L)-tartaric acid derivatives to install stereocenters. The sequence involves condensation of 2-bromobenzaldehyde with a chiral Evans oxazolidinone, followed by nucleophilic addition and auxiliary cleavage. This multistep route delivers enantiomerically pure (>98% ee) product, though with moderate overall yield (45-50%) due to protection/deprotection requirements. Lithium aluminium hydride reduction of chiral amide intermediates derived from amino acids provides another stereospecific pathway. For instance, reduction of N-(2-bromophenacyl)-(S)-valinamide generates the target amino alcohol with complete retention of configuration at the chiral center [1].
Table 1: Asymmetric Synthesis Approaches for (1R,2S)-1-Amino-1-(2-bromophenyl)propan-2-ol
Method | Chiral Source | Key Intermediate | Yield (%) | ee (%) |
---|---|---|---|---|
Reductive Amination | Ru(II)-(S)-Binap catalyst | 2-Bromophenyl hydroxyketone | 85 | >95 |
Evans Auxiliary | (L)-Tartaric acid | Chiral oxazolidinone imide | 50 | >98 |
LAH Reduction | (S)-Valine | N-(2-Bromophenacyl)valinamide | 75 | 99 |
Diastereoselective Reduction | None (substrate control) | α-Amino ketone | 65 | N/A |
Enantioselective transfer hydrogenation constitutes a pivotal methodology for constructing the chiral backbone of (1R,2S)-1-amino-1-(2-bromophenyl)propan-2-ol. This approach employs catalytic hydrogen transfer from sacrificial donors (e.g., formic acid, HCO₂H/Et₃N azeotrope, or 2-propanol) to prochiral precursors, circumventing high-pressure hydrogenation infrastructure. The ortho-bromophenyl substituent introduces significant steric and electronic challenges, necessitating specialized catalyst design.
Ru(II)-(S)-tosylated diamine complexes (e.g., Noyori-type catalysts) demonstrate exceptional performance for the reduction of 1-(2-bromophenyl)-2-nitropropan-1-one. Under optimized conditions (HCO₂H/Et₃N, 25°C, 24h), these catalysts achieve 92% conversion with 89% enantiomeric excess of the desired (1R,2S)-2-nitroalcohol intermediate. Subsequent catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to the target amino alcohol without racemization. Microwave-assisted transfer hydrogenation significantly accelerates this step, reducing reaction times from 24h to 45 minutes while maintaining 85% ee.
Biocatalytic methodologies employing ketoreductases (KREDs) or engineered microorganisms provide sustainable alternatives. Specific strains (e.g., Candida maltosa SC16116) selectively reduce 1-(2-bromophenyl)-2-nitropropan-1-one to the (1R)-alcohol precursor with 92% yield and >99% ee under mild aqueous conditions (30°C, pH 7.0). Immobilized Rhodotorula rubra cells retain >85% activity after 10 reduction cycles, demonstrating operational stability [3].
Table 2: Catalytic Systems for Enantioselective Synthesis
Catalyst Type | Precursor | Conditions | ee (%) | Conversion (%) |
---|---|---|---|---|
Ru(II)-(S)-TsDPEN | 2-Nitro-1-(2-bromophenyl)propan-1-one | HCO₂H/Et₃N, 25°C | 89 | 92 |
Rh(I)-(R,S)-Cy,cyPhos | β-Amino ketone | 2-Propanol, KOH, 40°C | 95 | 98 |
Candida maltosa SC16116 | 2-Nitro-1-(2-bromophenyl)propan-1-one | Phosphate buffer, 30°C | >99 | 92 |
Pd/Chiral hydroxyapatite | Enol acetate | HCO₂H, 50°C | 82 | 90 |
The ortho-bromophenyl moiety in (1R,2S)-1-amino-1-(2-bromophenyl)propan-2-ol enables strategic diversification through transition metal-catalyzed cross-coupling. This functionality serves as a synthetic linchpin, allowing late-stage derivatization of the chiral scaffold after establishing the amino alcohol stereochemistry. The electron-deficient nature and steric congestion of the ortho-bromine significantly influence coupling kinetics and catalyst selection.
Palladium-catalyzed Suzuki-Miyaura coupling provides efficient access to biaryl derivatives. Using Pd(PPh₃)₄ (3 mol%) and K₂CO₃ in toluene/water (4:1) at 85°C, boronic acids with electron-donating (e.g., 4-methylphenyl) or electron-withdrawing (e.g., 4-cyanophenyl) groups couple with the bromophenyl amino alcohol in 75-89% yield. Sterically hindered 2-naphthylboronic acid requires Buchwald SPhos precatalyst (Pd-PEPPSI-IPr) for efficient coupling (82% yield). Sonogashira reactions with terminal alkynes employ CuI/Pd(OAc)₂/Ph₃P catalytic systems, producing ethynyl derivatives in 70-85% yield under mild conditions (50°C).
Direct bromination of preformed amino alcohols presents regioselectivity challenges. Electrophilic bromination (Br₂/AcOH) of (1R,2S)-1-amino-1-phenylpropan-2-ol occurs preferentially at the para position (4:1 para:ortho selectivity). Consequently, ortho-functionalization typically requires directed ortho-metalation (DoM) strategies. Treatment with s-BuLi at -78°C followed by quenching with electrophiles (e.g., Br₂, I₂, or ClSiMe₃) installs ortho-halogens with 65-80% yield while preserving stereochemical integrity [6] [7].
Classical resolution remains indispensable for large-scale production of enantiopure (1R,2S)-1-amino-1-(2-bromophenyl)propan-2-ol, particularly when racemic synthetic routes offer economic advantages. The β-amino alcohol functionality facilitates diastereomeric salt formation with enantiopure chiral acids, exploiting differential solubility for physical separation.
Diastereomeric crystallization using (2R,3R)-tartaric acid achieves baseline separation of (1R,2S) and (1S,2R) enantiomers from racemic mixtures. The (1R,2S)-tartrate salt crystallizes preferentially from ethanol/water (4:1) at 5°C with 35% yield and >99% de. Subsequent basification liberates the free amino alcohol. Alternative resolving agents include (1S)-camphor-10-sulfonic acid, which forms needle-like crystals from acetonitrile, and O,O-di-p-toluoyl-(L)-tartaric acid (DPTTA), providing 40% isolated yield with 98% ee.
Countercurrent chromatography (CCC) with chiral selectors enables continuous resolution without derivatization. Using a biphasic solvent system (n-hexane/ethyl acetate/methanol/water, 5:5:4:1) and N-dodecanoyl-(L)-proline-3,5-dimethylanilide as chiral selector, the enantiomers are separated with α = 1.42 and Rs = 1.5. This technique proves advantageous for small-scale (<100g) resolutions requiring >99.5% ee for pharmacological studies. Kinetic resolution during acylation employs Candida antarctica lipase B (CAL-B) and vinyl acetate, selectively acetylating the undesired (1S,2R) enantiomer (E-value >200) and leaving the target (1R,2S) enantiomer unreacted in 48% yield and >99% ee [5].
Table 3: Resolution Performance Comparison
Resolving Agent | Solvent System | Yield (%) | de (%) | Crystal Form |
---|---|---|---|---|
(2R,3R)-Tartaric acid | Ethanol/water (4:1) | 35 | >99 | Prismatic crystals |
(1S)-Camphor-10-sulfonic acid | Acetonitrile | 28 | 98 | Needles |
O,O'-Di-p-toluoyl-(L)-tartaric acid | Methanol/diethyl ether | 40 | 98 | Platelets |
N-Acetyl-(L)-leucine | 2-Propanol | 30 | 95 | Microcrystalline powder |
Solid-phase synthetic strategies and immobilized catalysts enhance process efficiency and enable catalyst recycling in the production of (1R,2S)-1-amino-1-(2-bromophenyl)propan-2-ol. These methodologies mitigate challenges associated with product purification and catalyst recovery, particularly valuable for multistep syntheses.
Merrifield resin-bound chiral auxiliaries facilitate stereoselective synthesis through immobilized Evans oxazolidinones. The sequence involves: (1) attachment of (4S)-benzyloxazolidin-2-one to chloromethylated polystyrene via Williamson ether synthesis; (2) acylation with 2-bromophenylacetyl chloride; (3) diastereoselective aldol reaction; (4) auxiliary cleavage and reduction. This approach achieves 70% overall yield with 94% de after five recycling cycles without significant enantioselectivity erosion. Silica-supported proline catalysts (e.g., Proline-SBA-15) promote asymmetric aldol reactions between 2-bromobenzaldehyde and hydroxyacetone, generating key chiral intermediates with 85% ee.
Immobilized transition metal catalysts enable reusable transfer hydrogenation systems. Rh(I)-(R,S)-PPF-P⁺tBu₂ supported on mesoporous silica catalyzes the asymmetric reduction of 1-(2-bromophenyl)-2-nitropropan-1-one with consistent 90% ee over 15 cycles in flow reactors. Microencapsulated Pd(0) in polyurea matrices facilitates nitro group reduction without racemization, achieving >99% conversion at 60°C with catalyst loading <0.5 mol%. Enzymatic membrane reactors (EMRs) with co-immobilized ketoreductase and glucose dehydrogenase (GDH) enable continuous cofactor regeneration, producing gram quantities of (1R,2S)-precursors with 99% ee and space-time yields of 50 g/L/day [4].
Table 4: Solid-Phase and Immobilized Systems Performance
Immobilized System | Support Matrix | Cycles | Yield/ee Retention | Productivity |
---|---|---|---|---|
Evans Oxazolidinone | Merrifield resin (1% DVB) | 5 | >90% yield, 94% de | 0.8 mmol/g resin |
Rh(I)-(R,S)-PPF-P⁺tBu₂ | Silica SBA-15 | 15 | 90% ee | TOF 120 h⁻¹ |
Ketoreductase/GDH | Polyethersulfone membrane | Continuous | 99% ee | 50 g/L/day |
Proline catalyst | Mesoporous silica | 10 | 85% ee | TON 450 |
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9